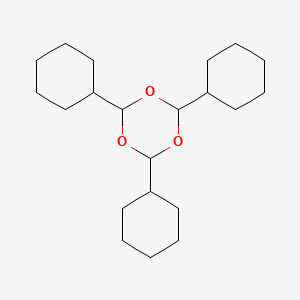

2,4,6-Tricyclohexyl-1,3,5-trioxane

Description

Properties

Molecular Formula |

C21H36O3 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

2,4,6-tricyclohexyl-1,3,5-trioxane |

InChI |

InChI=1S/C21H36O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h16-21H,1-15H2 |

InChI Key |

MVDCFRCBNYLINX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2OC(OC(O2)C3CCCCC3)C4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Tricyclohexyl-1,3,5-trioxane from Cyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tricyclohexyl-1,3,5-trioxane, a cyclic trimer of cyclohexanecarbaldehyde. This compound belongs to the class of 1,3,5-trioxanes, which have applications in various fields, including as intermediates in organic synthesis. The core of this guide focuses on the acid-catalyzed cyclotrimerization of cyclohexanecarbaldehyde, presenting quantitative data, detailed experimental protocols, and a mechanistic illustration.

Core Synthesis: Acid-Catalyzed Cyclotrimerization

The primary and most direct method for synthesizing this compound is the acid-catalyzed cyclotrimerization of three molecules of cyclohexanecarbaldehyde. This reaction involves the formation of a stable six-membered ring containing three oxygen atoms and three carbon atoms, each bearing a cyclohexyl substituent.

Quantitative Data Summary

The following table summarizes the key quantitative data from a reported successful synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Cyclohexanecarbaldehyde | [1] |

| Catalyst | p-Toluenesulfonic acid monohydrate (PTSA·H₂O) | [1] |

| Solvent | Benzene | [1] |

| Reactant Moles | 17.8 mmol | [1] |

| Catalyst Moles | 1.05 mmol | [1] |

| Solvent Volume | 20 ml | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 6 hours | [1] |

| Product Yield | 76% | [1] |

| Melting Point | 435 K (162 °C) | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the literature.[1]

Materials:

-

Cyclohexanecarbaldehyde (2.0 g, 17.8 mmol)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.200 g, 1.05 mmol)

-

Benzene (20 ml)

-

Acetone

-

Water

-

Ethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Refrigerator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 g (17.8 mmol) of cyclohexanecarbaldehyde in 20 ml of benzene.

-

Catalyst Addition: To this solution, add 0.200 g (1.05 mmol) of p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to reflux and maintain for 6 hours with continuous stirring.

-

Crystallization: After 6 hours, cool the reaction mixture and then place it in a refrigerator overnight to allow for the precipitation of the solid product.

-

Isolation of Trimeric Complex: Separate the solid trimeric complex by filtration and dry the collected solid.

-

Purification:

-

Prepare a 3:1 acetone-water solution (20 ml).

-

Add 0.20 g (1.05 mmol) of PTSA·H₂O to the acetone-water solution.

-

To this acidic solution, add the previously separated trimeric complex (0.500 g, 2.23 mmol).

-

Stir the mixture for 5 minutes.

-

Filter the solid and dry it.

-

-

Recrystallization: Recrystallize the purified product from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.

Reaction Mechanism and Visualization

The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition mechanism. The catalyst, typically a Brønsted acid like PTSA, protonates the carbonyl oxygen of a cyclohexanecarbaldehyde molecule, increasing the electrophilicity of the carbonyl carbon. A second molecule of the aldehyde then acts as a nucleophile, attacking the protonated carbonyl carbon. This process repeats with a third aldehyde molecule, followed by intramolecular cyclization and loss of water to form the stable 1,3,5-trioxane ring.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Alternative Catalysts and Methods

While p-toluenesulfonic acid is a commonly used and effective catalyst for this transformation, other acidic catalysts have been reported for the synthesis of 1,3,5-trioxanes from various aldehydes.[1] These include:

-

Acetonyltriphenylphosphonium bromide: This phosphonium salt can act as a catalyst for the formation of 1,3,5-trioxanes.[1]

-

Trimethylsilyl chloride (TMSCl): This reagent has been used as an efficient catalyst for the synthesis of 1,3,5-trioxanes from aldehydes.[1]

-

Ionic Liquids: Acidic ionic liquids have been employed as recyclable catalysts for the cyclotrimerization of aldehydes, often under solvent-free conditions.

-

Solid Acid Catalysts: Materials such as silica gel can also catalyze the formation of 2,4,6-trialkyl-1,3,5-trioxanes.

The choice of catalyst can influence reaction conditions, yields, and the ease of product purification. For instance, the use of solid-supported or recyclable catalysts aligns with green chemistry principles.

Conclusion

The synthesis of this compound from cyclohexanecarbaldehyde is a straightforward and efficient process, primarily achieved through acid-catalyzed cyclotrimerization. The use of p-toluenesulfonic acid in benzene under reflux provides a good yield of the desired product. This guide has provided the essential quantitative data, a detailed experimental protocol, and a mechanistic overview to aid researchers and scientists in the preparation of this and related 1,3,5-trioxane compounds. Further exploration of alternative and more environmentally benign catalysts could be a valuable area for future research and process development.

References

An In-depth Technical Guide to the Crystal Structure of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane, a stable trimer of cyclohexanecarbaldehyde. The information presented herein is based on a high-precision redetermination of its crystal structure, offering valuable data for researchers in the fields of organic chemistry, crystallography, and materials science.

Molecular Structure and Conformation

cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane, with the chemical formula C₂₁H₃₆O₃, consists of a central 1,3,5-trioxane ring substituted with three cyclohexyl groups.[1] The trioxane ring adopts a chair conformation.[1] All three cyclohexyl substituents are in a cis arrangement relative to this central ring, and each cyclohexyl ring also assumes a chair conformation.[1] The molecule possesses crystallographic 3m symmetry, with the asymmetric unit containing one-sixth of the molecule.[1]

Crystallographic Data

The crystal structure of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane has been determined with significant precision.[1] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₁H₃₆O₃ |

| Molecular Weight | 336.50 |

| Crystal System | Hexagonal |

| Space Group | R3c |

| a (Å) | 11.8542 (3) |

| c (Å) | 7.9908 (3) |

| V (ų) | 972.44 (5) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 298 |

| Crystal Size (mm) | 0.21 × 0.18 × 0.08 |

Table 1: Crystal data and structure refinement for cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.[1]

In the crystal structure, molecules are linked by weak C—H···O hydrogen bonds, forming chains along the[1] direction.[1]

Experimental Protocols

Synthesis of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane [1]

The synthesis of the title compound is achieved through the acid-catalyzed trimerization of cyclohexanecarbaldehyde.

-

A mixture of cyclohexanecarbaldehyde and a catalytic amount of toluene-4-sulfonic acid monohydrate (PTSA) is prepared.

-

The mixture is refluxed for 6 hours.

-

Following reflux, the mixture is cooled overnight in a refrigerator to allow for the formation of a solid trimeric complex.

-

The solid is separated and dried.

-

The crude product is then added to an acetone-water (3:1) solution containing PTSA and stirred for 5 minutes.

-

The resulting solid is filtered and dried.

-

Recrystallization from diethyl ether yields colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane with a yield of 76%.

Single-Crystal X-ray Diffraction [1]

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Crystal Growth: Crystals suitable for X-ray diffraction were grown from a solution of the synthesized compound in diethyl ether.[1]

-

Data Collection: An Enraf–Nonius CAD-4 diffractometer was used for data collection.[1] A total of 1372 reflections were measured, resulting in 439 independent reflections.[1]

-

Structure Solution and Refinement: The structure was solved and refined to yield the precise crystallographic data presented in this guide.

Logical Workflow for Synthesis and Crystallization

The following diagram illustrates the experimental workflow for the synthesis and crystallization of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.

Caption: Synthesis and purification workflow for cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.

References

Thermal Stability of 2,4,6-Tricyclohexyl-1,3,5-trioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-tricyclohexyl-1,3,5-trioxane. While direct experimental data on the thermal decomposition of this specific compound is limited in publicly accessible literature, this document synthesizes available information on the thermal behavior of the parent 1,3,5-trioxane ring system and analogous alkyl-substituted derivatives. This guide also presents detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to determine the precise thermal properties of this compound. The expected decomposition pathway is also discussed and visualized.

Introduction

This compound is a cyclic trimer of cyclohexanecarbaldehyde. The 1,3,5-trioxane core is a six-membered ring consisting of alternating oxygen and methylene units. The thermal stability of this class of compounds is of significant interest in various fields, including materials science and drug development, where they may be used as stable precursors or controlled-release sources of aldehydes. Understanding the thermal decomposition profile is critical for determining storage conditions, processing parameters, and potential degradation pathways.

The stability of the 1,3,5-trioxane ring is influenced by the nature of its substituents. Generally, alkyl groups are known to enhance the stability of the trioxane ring. However, bulky substituents such as cyclohexyl groups may introduce steric strain, which could potentially influence the decomposition temperature.

Physicochemical and Known Thermal Properties

The known physicochemical and thermal data for this compound and its parent compound, 1,3,5-trioxane, are summarized in Table 1. A significant data gap exists for the decomposition temperature of the tricyclohexyl derivative.

| Property | This compound | 1,3,5-Trioxane (Parent Compound) |

| Molecular Formula | C₂₁H₃₆O₃ | C₃H₆O₃ |

| Molecular Weight | 336.5 g/mol | 90.08 g/mol |

| Appearance | Colorless crystals | White crystalline solid |

| Melting Point | 162 °C (435 K) | 62 °C |

| Boiling Point | Not available | 115 °C |

| Decomposition Temperature | Not available | ~250 - 527 °C (523 - 800 K) |

Expected Thermal Decomposition Pathway

The thermal decomposition of 1,3,5-trioxane is a well-studied unimolecular reaction that yields three molecules of formaldehyde.[1] This decomposition proceeds via a concerted cycloreversion reaction.

By analogy, the primary thermal decomposition pathway for this compound is expected to be a retro-trimerization to yield three molecules of cyclohexanecarbaldehyde. This reaction is essentially the reverse of its acid-catalyzed synthesis.

References

Solubility Profile of 2,4,6-Tricyclohexyl-1,3,5-trioxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2,4,6-Tricyclohexyl-1,3,5-trioxane in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility parameters.

Introduction to this compound

This compound is a cyclic trimer of cyclohexanecarbaldehyde. Its molecular structure, consisting of a central trioxane ring with three bulky cyclohexyl substituents, significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents. The information available is primarily qualitative, derived from synthetic procedures.

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility | Temperature | Method of Observation | Reference |

| Ethyl Ether | Soluble | Not Specified | Recrystallization | [1] |

| Benzene | Soluble | Not Specified | Synthesis Reactant | [1] |

| Acetone/Water | Partially Soluble | Not Specified | Synthesis Workup | [1] |

Note: The term "Soluble" in this context indicates that the compound dissolves sufficiently in the solvent for the specified procedure (e.g., reaction or recrystallization) to be effective. "Partially Soluble" suggests limited dissolution. These are not quantitative measures.

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound experimentally. The following section outlines a detailed methodology for this purpose.

Gravimetric Method for Isothermal Solubility Measurement

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent(s)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glassware (beakers, volumetric flasks, pipettes)

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator and then weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Acid-Catalyzed Trimerization of Cyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed trimerization of cyclohexanecarbaldehyde, a chemical reaction that results in the formation of the stable cyclic trimer, 2,4,6-tricyclohexyl-1,3,5-trioxane. This document details the underlying reaction mechanism, provides a specific experimental protocol, and presents the available quantitative data.

Core Concepts: Reaction Mechanism

The acid-catalyzed trimerization of cyclohexanecarbaldehyde proceeds through a series of nucleophilic additions, ultimately forming a stable six-membered ring structure. The reaction is initiated by the protonation of the carbonyl oxygen of a cyclohexanecarbaldehyde molecule by an acid catalyst, such as p-toluenesulfonic acid (PTSA). This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

A second molecule of cyclohexanecarbaldehyde, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a hemiacetal intermediate. This process continues as a third cyclohexanecarbaldehyde molecule adds to the growing chain. The final ring-closing step occurs through an intramolecular nucleophilic attack, eliminating water and forming the stable 1,3,5-trioxane ring. The catalyst is regenerated at the end of the reaction cycle.

Caption: Acid-catalyzed trimerization mechanism of cyclohexanecarbaldehyde.

Experimental Protocols

A common and effective method for the synthesis of this compound utilizes p-toluenesulfonic acid monohydrate (PTSA·H₂O) as the catalyst in a benzene solvent.

Materials:

-

Cyclohexanecarbaldehyde

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

-

Benzene

-

Acetone

-

Water

-

Ethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanecarbaldehyde in benzene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After the reflux period, cool the reaction mixture overnight in a refrigerator to facilitate the precipitation of the solid product.

-

Separate the resulting solid trimer by filtration and dry the collected solid.

-

For further purification, the crude product can be recrystallized from ethyl ether.[1]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data from a reported synthesis of this compound.[1]

| Parameter | Value |

| Reactant | Cyclohexanecarbaldehyde |

| Mass of Reactant | 2.0 g |

| Moles of Reactant | 17.8 mmol |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Mass of Catalyst | 0.200 g |

| Moles of Catalyst | 1.05 mmol |

| Solvent | Benzene |

| Volume of Solvent | 20 ml |

| Reaction Time | 6 hours |

| Reaction Temperature | Reflux |

| Product | This compound |

| Yield | 76% |

| Appearance | Colorless crystals |

| Melting Point | 435 K (162 °C) |

Conclusion

The acid-catalyzed trimerization of cyclohexanecarbaldehyde is an efficient method for the synthesis of the stable cyclic trimer, this compound. The reaction proceeds through a well-understood mechanism involving protonation and subsequent nucleophilic additions. The use of p-toluenesulfonic acid as a catalyst provides a high-yielding and straightforward experimental protocol. This technical guide provides researchers and professionals in drug development with the foundational knowledge and practical details necessary for the synthesis and understanding of this important chemical transformation. Other catalysts that have been reported for the synthesis of 1,3,5-trioxanes from aldehydes include acetonyltriphenylphosphonium bromide and trimethylsilyl chloride.[1]

References

An In-depth Technical Guide to 2,4,6-Tricyclohexyl-1,3,5-trioxane: Synthesis, Properties, and Therapeutic Potential of the Trioxane Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tricyclohexyl-1,3,5-trioxane, detailing its physicochemical properties and a robust experimental protocol for its synthesis. While specific biological data for this particular molecule is not currently available in scientific literature, this document addresses the broader therapeutic significance of the 1,3,5-trioxane chemical class, with a particular focus on the well-established antimalarial activity of related compounds. This information is intended to provide a valuable context for researchers and professionals in drug discovery and development who are exploring the potential of novel trioxane derivatives.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is crucial for any research and development endeavor. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆O₃ | [1] |

| Molecular Weight | 336.51 g/mol | [2] |

| CAS Number | 6556-71-4 | [2] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 435 K (162 °C) | [1] |

| Crystal System | Hexagonal | [1] |

| Conformation | Trioxane and cyclohexane rings are in chair conformations | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the acid-catalyzed trimerization of cyclohexanecarbaldehyde. A detailed experimental protocol is provided below, based on established methodologies.[1]

Materials and Reagents

-

Cyclohexanecarbaldehyde

-

Benzene

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Acetone

-

Water

-

Ethyl ether

Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 2.0 g (17.8 mmol) of cyclohexanecarbaldehyde in 20 ml of benzene.

-

Catalyst Addition: Add 0.200 g (1.05 mmol) of p-toluenesulfonic acid monohydrate (PTSA) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 6 hours.

-

Crystallization: Cool the reaction mixture overnight in a refrigerator to facilitate the formation of a solid precipitate (the trimeric complex).

-

Isolation of Trimer: Separate the solid trimeric complex by filtration and dry thoroughly.

-

Purification:

-

Prepare a 3:1 acetone-water solution (20 ml).

-

Add 0.20 g of PTSA to this solution.

-

Add 0.500 g of the dried trimeric complex to the acidic acetone-water solution and stir for 5 minutes.

-

Filter the solid and dry it.

-

-

Recrystallization: Recrystallize the purified product from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.

-

Confirmation: The final product can be identified and characterized using spectroscopic methods and X-ray analysis. The reported yield for this method is 76%.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential of Trioxane Derivatives

Currently, there is a lack of published data on the specific biological activities or signaling pathway interactions of this compound. However, the broader class of trioxane-containing molecules has been the subject of extensive research, particularly in the field of infectious diseases.

Antimalarial Properties of 1,2,4-Trioxanes

The most notable therapeutic application of trioxane derivatives is in the treatment of malaria.[3][4] The 1,2,4-trioxane ring system is the key pharmacophoric moiety responsible for the antimalarial activity of artemisinin and its derivatives.[3][5] These compounds are highly effective against multidrug-resistant strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria.[3][6]

The mechanism of action of these antimalarial trioxanes is believed to involve the cleavage of the endoperoxide bridge in the presence of intraparasitic iron, leading to the generation of reactive oxygen species and other cytotoxic intermediates that damage parasite proteins and ultimately lead to its death.[7][8]

Drug Development and Structure-Activity Relationships

The success of artemisinin has spurred significant research into the design and synthesis of novel trioxane derivatives with improved pharmacokinetic properties and efficacy.[6][9] Structure-activity relationship (SAR) studies have been crucial in guiding the rational design of more potent antimalarial candidates.[4] These efforts have led to the development of synthetic "trioxaquines," which are hybrid molecules combining the trioxane motif with an aminoquinoline entity, demonstrating high potency against both chloroquine-sensitive and -resistant strains of P. falciparum.[7]

The exploration of different substituents on the trioxane ring has been a key strategy in developing new antimalarial agents.[8] The goal is to create compounds that are not only potent but also have favorable drug-like properties, such as oral bioavailability and metabolic stability.[8]

Future Directions

While this compound itself has not been explored for its biological activity, its synthesis from readily available starting materials makes it an accessible scaffold for further chemical modification. Future research could focus on the following areas:

-

Derivatization: Introducing functional groups onto the cyclohexyl rings to modulate the compound's solubility, lipophilicity, and potential for biological interactions.

-

Screening for Biological Activity: Evaluating the synthesized derivatives in a variety of biological assays, including but not limited to antimalarial, anticancer, and antiviral screens.

-

Computational Modeling: Utilizing in silico methods to predict the potential biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives.

The rich history of the trioxane class of compounds in medicine suggests that even simple structural motifs, such as that of this compound, could serve as a starting point for the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the known properties and synthesis of this compound. While direct biological data for this compound is absent from the current scientific literature, the profound impact of the trioxane scaffold in drug discovery, particularly in the fight against malaria, has been highlighted. The provided experimental protocol and the discussion on the therapeutic potential of related compounds aim to equip researchers and drug development professionals with the foundational knowledge to explore the untapped potential of this and other novel trioxane derivatives.

References

- 1. Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,6-tricyclohexyl-[1,3,5]trioxane | CAS#:6556-71-4 | Chemsrc [chemsrc.com]

- 3. malariaworld.org [malariaworld.org]

- 4. The antimalarial activity of 1,2,4-trioxolane/trioxane hybrids and dimers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Trioxaquines Are New Antimalarial Agents Active on All Erythrocytic Forms, Including Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orally active antimalarial 3-substituted trioxanes: new synthetic methodology and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of 2,4,6-Tricyclohexyl-1,3,5-trioxane: A Deep Dive into its Chair Conformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the conformational analysis of 2,4,6-tricyclohexyl-1,3,5-trioxane, a notable heterocyclic compound. Through a detailed examination of X-ray crystallography data, this document elucidates the distinct chair conformations adopted by both the central 1,3,5-trioxane ring and the peripheral cyclohexyl substituents. Key quantitative data, including crystallographic parameters and ring puckering analysis, are presented to offer a precise structural characterization. Furthermore, a detailed experimental protocol for the synthesis of this compound is provided, catering to the needs of researchers in organic synthesis and medicinal chemistry. Visual representations of the molecular structure and logical workflows are included to facilitate a deeper understanding of its stereochemical intricacies.

Introduction

The 1,3,5-trioxane ring system is a fundamental heterocyclic scaffold found in a variety of chemical contexts, from stable forms of aldehydes to components of more complex molecular architectures.[1] The conformational preferences of substituted 1,3,5-trioxanes are of significant interest as they dictate the overall three-dimensional shape of the molecule, which in turn influences its physical, chemical, and biological properties. In the case of 2,4,6-trisubstituted 1,3,5-trioxanes, the nature and orientation of the substituents play a crucial role in determining the stability of the ring's conformation. This guide focuses specifically on this compound, a molecule where the bulky cyclohexyl groups impose significant steric constraints, leading to a highly ordered and stable conformational state.

Synthesis of this compound

The title compound, with the chemical formula C₂₁H₃₆O₃, is synthesized via the acid-catalyzed trimerization of cyclohexanecarbaldehyde.[2] Several methods exist for the synthesis of 1,3,5-trioxanes from aldehydes, including the use of catalysts like acetonyltriphenylphosphonium bromide and trimethylsilyl chloride.[2] However, a well-documented and effective method for the preparation of this compound utilizes toluene-4-sulfonic acid monohydrate (PTSA) as the catalyst.[2]

Experimental Protocol: Synthesis and Crystallization.[3]

A solution of 2.0 g (17.8 mmol) of cyclohexanecarbaldehyde in 20 ml of benzene is prepared. To this solution, 0.200 g (1.05 mmol) of toluene-4-sulfonic acid monohydrate (PTSA·H₂O) is added. The resulting mixture is refluxed for 6 hours. Following the reflux period, the mixture is cooled overnight in a refrigerator, leading to the formation of a solid trimeric complex. This solid is then separated and dried.

For purification and crystallization, 0.20 g of PTSA·H₂O is added to a 20 ml solution of acetone-water (3:1). To this, 0.500 g (2.23 mmol) of the dried trimeric complex is added. The mixture is stirred for 5 minutes, after which the solid is filtered and dried. The final product is recrystallized from ethyl ether to yield colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane. The reported yield for this procedure is 76%, with a melting point of 435 K.[2]

Conformational Analysis

X-ray crystallography studies have provided definitive insights into the three-dimensional structure of this compound. The analysis confirms that both the central 1,3,5-trioxane ring and the three cyclohexyl substituents adopt chair conformations.[2] This arrangement represents the most stable energetic state for these six-membered rings, minimizing both angle and torsional strain.

The 1,3,5-Trioxane Ring: A Pure Chair Conformation

The central 1,3,5-trioxane ring exists in a pure chair conformation.[2] This is quantitatively described by the Cremer & Pople puckering parameters, which provide a mathematical description of the ring's shape. The puckering parameters for the trioxane ring are detailed in Table 1. The value of q₂ being 0.00 Å is indicative of a pure chair form.[2]

The Cyclohexyl Substituents: Chair Conformations

Similarly, the three cyclohexyl rings attached to the trioxane core also adopt chair conformations.[2] The puckering parameters for the cyclohexane rings are also presented in Table 1, confirming their chair-like structure. The cyclohexyl groups are arranged in a cis configuration relative to each other on the trioxane ring.[2]

Quantitative Structural Data

The high-precision redetermination of the crystal structure of this compound has yielded detailed quantitative data.[2] These data are crucial for computational modeling and for understanding the subtle structural details of the molecule.

Crystal Data and Structure Refinement

The compound crystallizes in the hexagonal space group.[2] Key crystallographic data are summarized in Table 2.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₃₆O₃ | [2] |

| Molecular Weight | 336.50 | [2] |

| Crystal System | Hexagonal | [2] |

| a (Å) | 11.8542 (3) | [2] |

| c (Å) | 7.9908 (3) | [2] |

| Volume (ų) | 972.44 (5) | [2] |

| Z | 2 | [2] |

| Temperature (K) | 298 | [2] |

| Radiation | Mo Kα | [2] |

| R-factor | 0.035 | [2] |

| Table 1: Crystal Data for this compound. |

Ring Puckering Parameters

The chair conformations of the trioxane and cyclohexane rings are quantitatively described by their puckering parameters.[2]

| Ring | Parameter | Value | Reference |

| 1,3,5-Trioxane | q₂ (Å) | 0.00 | [2] |

| q₃ (Å) | -0.565 | [2] | |

| Qᴛ (Å) | 0.565 | [2] | |

| φ₂ (°) | 0 | [2] | |

| τ (°) | 180 | [2] | |

| Cyclohexane | q₂ (Å) | 0.0359 | [2] |

| q₃ (Å) | -0.5743 | [2] | |

| Qᴛ (Å) | 0.575 | [2] | |

| φ₂ (°) | 180 | [2] | |

| τ (°) | 176.4 | [2] | |

| Table 2: Puckering Parameters for the Rings in this compound. |

Visualizing the Molecular Structure and Synthesis

To aid in the conceptualization of the molecular conformation and the synthetic pathway, the following diagrams are provided.

Caption: Chair conformation of the 1,3,5-trioxane ring with cis-cyclohexyl substituents.

Caption: Workflow for the synthesis of this compound.

Conclusion

The structural analysis of this compound reveals a molecule with a well-defined and rigid conformation. The adoption of chair conformations by both the central trioxane ring and the bulky cyclohexyl substituents is a clear indication of the molecule's preference for a low-energy state that minimizes steric hindrance. The detailed crystallographic data and the straightforward synthetic protocol presented herein provide a solid foundation for further research and application of this compound in various fields of chemistry. The inherent stability and defined stereochemistry of this molecule make it an interesting candidate for applications in materials science and as a scaffold in drug design.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Tricyclohexyl-1,3,5-trioxane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-Tricyclohexyl-1,3,5-trioxane as a stable, solid source of cyclohexanecarboxaldehyde in various organic transformations. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.

Introduction

This compound is the stable, cyclic trimer of cyclohexanecarboxaldehyde. Its solid nature and thermal stability make it an excellent surrogate for the corresponding aldehyde, which can be volatile and prone to oxidation or polymerization. The trioxane can be readily synthesized and later depolymerized in situ or in a separate step to generate cyclohexanecarboxaldehyde for immediate use in subsequent reactions. This controlled release is particularly advantageous in reactions requiring slow addition of the aldehyde or in processes sensitive to impurities often found in commercially available aldehydes.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed cyclotrimerization of cyclohexanecarboxaldehyde. A common and effective catalyst for this transformation is p-toluenesulfonic acid (PTSA).

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | Cyclohexanecarboxaldehyde (2.0 g, 17.8 mmol) |

| Catalyst | p-Toluenesulfonic acid monohydrate (0.200 g, 1.05 mmol) |

| Solvent | Benzene (20 ml) |

| Reaction Temperature | Reflux |

| Reaction Time | 6 hours |

| Work-up | Cooling, filtration, and drying |

| Purification | Recrystallization from diethyl ether |

| Yield | 76% |

| Melting Point | 162 °C (435 K)[1] |

Procedure: [1]

-

To a solution of cyclohexanecarboxaldehyde (2.0 g, 17.8 mmol) in benzene (20 ml), add p-toluenesulfonic acid monohydrate (0.200 g, 1.05 mmol).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture overnight in a refrigerator.

-

Collect the resulting solid by filtration and dry to afford the crude trimer.

-

For purification, recrystallize the solid from diethyl ether to yield colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.

Depolymerization and In Situ Generation of Cyclohexanecarboxaldehyde

The primary application of this compound is its use as a precursor to cyclohexanecarboxaldehyde. The depolymerization can be achieved under acidic conditions or thermally. This allows for the in situ generation of the aldehyde, which can be immediately trapped by a suitable reagent.

Caption: Depolymerization of the trioxane to the aldehyde.

Applications in Organic Synthesis

The in situ generation of cyclohexanecarboxaldehyde from this compound allows for its use in a variety of standard carbonyl reactions. The following sections provide representative protocols for key transformations.

Disclaimer: The following protocols are general methods and may require optimization for specific substrates and reaction scales.

Wittig Olefination

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. Using the trioxane as the aldehyde source can be advantageous, particularly in cases where the aldehyde is prone to side reactions under the basic conditions of ylide formation.

Caption: Wittig olefination using the trioxane.

Table 2: Representative Wittig Olefination

| Parameter | Value |

| Aldehyde Source | This compound (1.0 equiv. based on monomer) |

| Wittig Reagent | (Triphenylphosphoranylidene)acetate (1.1 equiv.) |

| Catalyst (for depolymerization) | p-Toluenesulfonic acid (0.1 equiv.) |

| Solvent | Toluene |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous work-up, extraction |

| Purification | Column chromatography |

| Expected Product | Ethyl 3-cyclohexylacrylate |

| Expected Yield Range | 60-80% |

Procedure:

-

To a stirred solution of this compound (providing 1.0 equiv. of the monomeric aldehyde) and ethyl (triphenylphosphoranylidene)acetate (1.1 equiv.) in toluene, add p-toluenesulfonic acid (0.1 equiv.).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired alkene.

Grignard Reaction

The Grignard reaction is a fundamental C-C bond-forming reaction. The slow, in situ generation of cyclohexanecarboxaldehyde from the trioxane can help to control the exothermicity of the reaction and minimize side reactions.

Caption: Grignard reaction with the trioxane.

Table 3: Representative Grignard Reaction

| Parameter | Value |

| Aldehyde Source | This compound (1.0 equiv. based on monomer) |

| Grignard Reagent | Phenylmagnesium bromide (1.2 equiv.) |

| Catalyst (for depolymerization) | Anhydrous MgBr₂·OEt₂ (catalytic) or slow thermal depolymerization |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with saturated aqueous NH₄Cl |

| Purification | Extraction and column chromatography |

| Expected Product | Cyclohexyl(phenyl)methanol |

| Expected Yield Range | 70-90% |

Procedure:

-

To a solution of this compound (providing 1.0 equiv. of the monomeric aldehyde) in anhydrous THF at 0 °C, add a catalytic amount of anhydrous magnesium bromide etherate.

-

Slowly add a solution of phenylmagnesium bromide (1.2 equiv.) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the secondary alcohol.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines. The use of the trioxane allows for the in situ formation of the imine intermediate, which is then reduced to the target amine.

Caption: Reductive amination using the trioxane.

Table 4: Representative Reductive Amination

| Parameter | Value |

| Aldehyde Source | This compound (1.0 equiv. based on monomer) |

| Amine | Benzylamine (1.0 equiv.) |

| Reducing Agent | Sodium triacetoxyborohydride (1.5 equiv.) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Additive | Acetic acid (catalytic) |

| Reaction Temperature | Room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Quenching with aqueous base |

| Purification | Extraction and column chromatography |

| Expected Product | N-(Cyclohexylmethyl)benzylamine |

| Expected Yield Range | 70-85% |

Procedure:

-

To a stirred suspension of this compound (providing 1.0 equiv. of the monomeric aldehyde) and benzylamine (1.0 equiv.) in dichloromethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise and continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Conclusion

This compound serves as a convenient and stable solid precursor for cyclohexanecarboxaldehyde, enabling its controlled generation for a variety of important synthetic transformations. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile reagent in their synthetic endeavors, particularly in applications where the handling of the free aldehyde is problematic. The ability to perform these reactions in a one-pot fashion from the trioxane adds to its efficiency and appeal in modern organic synthesis and drug discovery programs.

References

Application Notes and Protocols for the Controlled Release of Cyclohexanecarbaldehyde from its Trimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbaldehyde is a volatile organic compound with applications in fragrance, flavor, and as a potential therapeutic agent. Its high volatility and reactivity, however, can limit its efficacy and shelf-life. A common strategy to overcome these limitations is to employ a prodrug or controlled-release formulation. The cyclic trimer of cyclohexanecarbaldehyde, 2,4,6-tricyclohexyl-1,3,5-trioxane, serves as a stable, crystalline solid that can release the active monomer under specific conditions. This document provides detailed application notes and protocols for the synthesis of the trimer and the subsequent controlled release of cyclohexanecarbaldehyde through thermal and acid-catalyzed decomposition.

The release of the aldehyde from its trimeric form is based on the reversible nature of the acid-catalyzed trimerization process. The 1,3,5-trioxane ring is susceptible to cleavage under acidic conditions or at elevated temperatures, leading to the regeneration of three molecules of the aldehyde monomer. The rate of this decomposition can be controlled by modulating the temperature or the pH of the environment, allowing for a tunable release profile. The stability of the trioxane ring is influenced by the steric bulk of the substituents, with bulkier groups like cyclohexyl potentially affecting the decomposition kinetics compared to less hindered analogs.

Synthesis of this compound

The trimer of cyclohexanecarbaldehyde can be synthesized via acid-catalyzed cyclotrimerization of the corresponding aldehyde.

Experimental Protocol:

Materials:

-

Cyclohexanecarbaldehyde

-

Toluene-4-sulfonic acid monohydrate (PTSA)

-

Benzene (or a suitable alternative solvent like toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanecarbaldehyde (1 equivalent) in benzene (or toluene) to a concentration of approximately 1 M.

-

Add a catalytic amount of toluene-4-sulfonic acid monohydrate (e.g., 0.02 equivalents).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the aldehyde monomer.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a white crystalline solid.

Controlled Release of Cyclohexanecarbaldehyde

The release of cyclohexanecarbaldehyde from its trimer can be triggered by heat or acidic conditions. The following sections provide protocols to study and control this release.

Thermal-Controlled Release

Elevated temperatures can induce the decomposition of the trimer back to the monomer. The rate of release is temperature-dependent.

Experimental Protocol for Studying Thermal Release:

Materials and Equipment:

-

This compound

-

Suitable solvent (e.g., a high-boiling point, inert solvent like dodecane or silicone oil)

-

Heated reaction vessel with precise temperature control (e.g., oil bath, heating block)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantification of cyclohexanecarbaldehyde.

-

Internal standard for chromatography (e.g., a non-volatile hydrocarbon)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

-

Add a known amount of the internal standard to the stock solution.

-

Transfer aliquots of the solution to several sealed vials.

-

Place the vials in a pre-heated environment at a specific temperature (e.g., 100°C, 120°C, 140°C).

-

At regular time intervals, remove a vial, and immediately cool it in an ice bath to quench the decomposition.

-

Analyze the sample by GC or HPLC to quantify the concentration of released cyclohexanecarbaldehyde and the remaining trimer.

-

Plot the concentration of released cyclohexanecarbaldehyde versus time to obtain the release profile at that temperature.

-

Repeat the experiment at different temperatures to determine the temperature dependence of the release rate.

Data Presentation:

The collected data can be used to determine the kinetics of the thermal decomposition.

Table 1: Hypothetical Rate Constants for Thermal Decomposition of this compound at Various Temperatures (Based on Analogy with 1,3,5-Trioxane)

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |

| 100 | 1.5 x 10⁻⁵ | 770 |

| 120 | 8.0 x 10⁻⁵ | 144 |

| 140 | 3.5 x 10⁻⁴ | 33 |

Note: This data is illustrative and based on the behavior of analogous compounds. Actual values for cyclohexanecarbaldehyde trimer must be determined experimentally.

From the temperature-dependent rate constants, the activation energy (Ea) for the decomposition can be calculated using the Arrhenius equation. For comparison, the activation energy for the thermal decomposition of 1,3,5-trioxane has been reported to be in the range of 150-200 kJ/mol.

pH-Controlled Release

The trimer is susceptible to acid-catalyzed hydrolysis. The rate of release is dependent on the pH of the medium.

Experimental Protocol for Studying pH-Controlled Release:

Materials and Equipment:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7)

-

A suitable co-solvent if the trimer has low aqueous solubility (e.g., ethanol, acetonitrile)

-

Constant temperature water bath or incubator

-

HPLC with a UV detector for quantification

-

Internal standard

Procedure:

-

Prepare a stock solution of this compound in the chosen co-solvent.

-

Prepare reaction mixtures by adding a small aliquot of the stock solution to a larger volume of the buffer solutions at different pH values. Ensure the final concentration of the co-solvent is low enough not to significantly alter the pH.

-

Add a known amount of the internal standard to each reaction mixture.

-

Incubate the mixtures at a constant temperature (e.g., 37°C).

-

At regular time intervals, withdraw an aliquot from each reaction mixture.

-

Quench the reaction by neutralizing the acid with a base (e.g., a solution of sodium bicarbonate).

-

Analyze the samples by HPLC to quantify the concentration of released cyclohexanecarbaldehyde.

-

Plot the concentration of released cyclohexanecarbaldehyde versus time for each pH to obtain the release profiles.

Data Presentation:

The rate of hydrolysis can be determined from the release profiles.

Table 2: Hypothetical First-Order Rate Constants for Acid-Catalyzed Hydrolysis of this compound at 37°C

| pH | [H⁺] (M) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |

| 2.0 | 1.0 x 10⁻² | 5.0 x 10⁻⁴ | 23 |

| 4.0 | 1.0 x 10⁻⁴ | 5.0 x 10⁻⁶ | 2310 |

| 6.0 | 1.0 x 10⁻⁶ | 5.0 x 10⁻⁸ | 231049 |

Note: This data is illustrative. The actual rate constants will depend on the specific trimer and reaction conditions.

Visualization of Concepts

To aid in the understanding of the processes described, the following diagrams are provided.

Caption: Formation of the trimer from the aldehyde monomer and its subsequent decomposition back to the monomer under controlled conditions.

Caption: General experimental workflow for the synthesis of the trimer and the study of controlled release.

Analytical Methods

Accurate quantification of cyclohexanecarbaldehyde release is crucial for these studies.

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is well-suited for separating and quantifying the volatile cyclohexanecarbaldehyde from the much less volatile trimer. An internal standard method should be used for accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used. The aldehyde will have a different retention time than the trimer. This method is particularly useful for monitoring the reaction in aqueous solutions (pH-controlled release studies).

Method Development: A calibration curve for cyclohexanecarbaldehyde should be generated using a series of standard solutions of known concentrations. This curve will be used to determine the concentration of the released aldehyde in the experimental samples.

Applications in Drug Development

The controlled release of aldehydes from their trimers has potential applications in drug delivery. If cyclohexanecarbaldehyde or a related aldehyde possesses therapeutic activity, its trimer could serve as a prodrug that releases the active compound in a specific environment, such as the acidic environment of the stomach or a tumor microenvironment. This approach can improve the therapeutic index of the drug by maintaining its concentration within the therapeutic window for a prolonged period and reducing potential side effects associated with high initial concentrations.

Safety Precautions

-

Cyclohexanecarbaldehyde and its trimer should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Benzene is a known carcinogen and should be handled with extreme caution. If possible, it should be substituted with a less toxic solvent like toluene.

-

Acids and bases should be handled with care.

Application Notes and Protocols: 2,4,6-Tricyclohexyl-1,3,5-trioxane as a Cyclohexanecarbaldehyde Surrogate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbaldehyde is a valuable C7 building block in organic synthesis, utilized in the construction of complex molecules in pharmaceuticals and materials science. However, its utility can be hampered by its propensity to oxidize and polymerize upon storage, leading to inconsistent reactivity and the formation of impurities. 2,4,6-Tricyclohexyl-1,3,5-trioxane, the crystalline and stable cyclic trimer of cyclohexanecarbaldehyde, serves as an effective surrogate. This solid material can be easily stored for extended periods without degradation and, under specific conditions, can regenerate the monomeric aldehyde in situ for immediate use in chemical reactions. This application note provides detailed protocols for the synthesis of this compound and its subsequent use as a cyclohexanecarbaldehyde surrogate in common synthetic transformations.

Advantages of Using this compound

-

Enhanced Stability: As a crystalline solid, the trioxane is significantly more stable than the liquid aldehyde, preventing oxidation and polymerization during storage.

-

Ease of Handling and Dosing: Its solid nature allows for more accurate and convenient weighing and dispensing compared to the liquid aldehyde.

-

Controlled Release: The in situ generation of cyclohexanecarbaldehyde allows for a controlled and steady supply of the aldehyde to the reaction mixture, which can minimize side reactions.

-

Anhydrous Conditions: The trioxane can be used to generate anhydrous formaldehyde, which is crucial for moisture-sensitive reactions like Grignard additions.[1]

Data Presentation

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Cyclohexanecarbaldehyde | [2] |

| Catalyst | p-Toluenesulfonic acid monohydrate (PTSA) | [2] |

| Solvent | Benzene | [2] |

| Reaction Time | 6 hours | [2] |

| Yield | 76% | [2] |

| Melting Point | 162 °C (435 K) | [2] |

| Appearance | Colorless crystals | [2] |

Table 2: Spectroscopic Data for cis,cis-2,4,6-Tricyclohexyl-1,3,5-trioxane [2]

| Technique | Data |

| IR (KBr) | 2923, 2851, 1161, 1124, 1068 cm⁻¹ |

| ¹H NMR (300 MHz, CDCl₃) | δ 0.99–1.21 (15H, m), 1.56–1.83 (18H, m), 4.47 (3H, d) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 25.66, 26.47, 27.04, 41.87, 104.29 |

| Mass Spectrum (EI) | m/z 336 (M⁺, 2%), 95 (100) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed trimerization of cyclohexanecarbaldehyde to form its stable trioxane.[2]

Materials:

-

Cyclohexanecarbaldehyde (2.0 g, 17.8 mmol)

-

Benzene (20 mL)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.200 g, 1.05 mmol)

-

Acetone

-

Water

-

Ethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Refrigerator

Procedure:

-

To a 50 mL round-bottom flask, add cyclohexanecarbaldehyde (2.0 g) and benzene (20 mL).

-

Add p-toluenesulfonic acid monohydrate (0.200 g) to the solution.

-

Heat the mixture to reflux with stirring for 6 hours.

-

Cool the reaction mixture to room temperature and then place it in a refrigerator overnight to facilitate crystallization.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold benzene.

-

To purify the product, dissolve the crude solid (0.500 g) in a minimal amount of a 3:1 acetone-water solution (approximately 20 mL) containing a catalytic amount of PTSA·H₂O (0.20 g).

-

Stir the mixture for 5 minutes, then filter the solid and dry it.

-

Recrystallize the purified solid from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.

-

Dry the crystals under vacuum to a constant weight. The expected yield is approximately 76%.

Protocol 2: Application in a Wittig Reaction - In Situ Generation of Cyclohexanecarbaldehyde

This protocol outlines a plausible procedure for a Wittig reaction using this compound as the aldehyde source. The trioxane is first depolymerized to cyclohexanecarbaldehyde, which then reacts with a phosphonium ylide.

Materials:

-

Methyltriphenylphosphonium bromide (1.1 equivalents per aldehyde monomer)

-

n-Butyllithium (1.0 equivalent per phosphonium salt)

-

This compound (1.0 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous p-toluenesulfonic acid (catalytic amount, e.g., 5 mol%)

-

Round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Ice bath

Procedure:

Part A: Preparation of the Ylide

-

To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

Part B: In Situ Aldehyde Generation and Wittig Reaction

-

In a separate dry, nitrogen-flushed flask, dissolve this compound and a catalytic amount of anhydrous p-toluenesulfonic acid in anhydrous THF.

-

Heat the solution to a gentle reflux for 1-2 hours to effect depolymerization to cyclohexanecarbaldehyde. The progress can be monitored by TLC.

-

Cool the resulting cyclohexanecarbaldehyde solution to 0 °C.

-

Slowly transfer the freshly prepared ylide solution from Part A to the cyclohexanecarbaldehyde solution via cannula or syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Application in a Grignard Reaction - In Situ Generation of Cyclohexanecarbaldehyde

This proposed protocol details the use of the trioxane as a source of anhydrous cyclohexanecarbaldehyde for a Grignard reaction. The Lewis acidity of the Grignard reagent itself may be sufficient to catalyze the depolymerization, or a separate acid catalyst can be employed.

Materials:

-

This compound (1.0 equivalent)

-

Phenylmagnesium bromide solution in THF (1.1 equivalents per aldehyde monomer)

-

Anhydrous diethyl ether or THF

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inert atmosphere setup

-

Ice bath

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add a solution of this compound in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath.

-

Slowly add the phenylmagnesium bromide solution dropwise from the addition funnel with vigorous stirring. The Grignard reagent can act as a Lewis acid to promote the depolymerization of the trioxane.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography on silica gel.

Conclusion

This compound is a highly practical and stable surrogate for cyclohexanecarbaldehyde. Its use can improve the handling, storage, and controlled delivery of this important aldehyde in organic synthesis. The provided protocols offer a foundation for the preparation and application of this valuable reagent in research and development settings. Further optimization of reaction conditions for specific applications is encouraged to maximize yields and purity.

References

Application Note: Depolymerization of 2,4,6-Tricyclohexyl-1,3,5-trioxane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Tricyclohexyl-1,3,5-trioxane serves as a stable, solid source of cyclohexanecarbaldehyde. The controlled depolymerization of this trioxane allows for the in-situ generation of the aldehyde, which can be advantageous in reactions where the aldehyde's reactivity or volatility is a concern. This application note provides a detailed protocol for the acid-catalyzed depolymerization of this compound to yield cyclohexanecarbaldehyde. The formation of 2,4,6-trialkyl-1,3,5-trioxanes is an acid-catalyzed cyclotrimerization of the corresponding aldehydes, and this reaction is reversible[1].

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | Cyclohexanecarbaldehyde | N/A |

| Catalyst | p-Toluenesulfonic acid monohydrate (PTSA) | [2] |

| Solvent | Acetone-Water (3:1) | [2] |

| Reaction Time | 5 minutes | [2] |

| Yield | 76% (for the formation of the trioxane) | [2] |

| Melting Point of Trioxane | 435 K (162 °C) | [2] |

Note: The yield provided is for the synthesis of the trioxane from the aldehyde. The depolymerization is a reversible reaction, and the yield of the aldehyde will depend on the specific reaction conditions and the efficiency of product removal.

Experimental Protocol

This protocol describes the depolymerization of this compound to cyclohexanecarbaldehyde using an acid catalyst. The principle is based on the reversible nature of the acid-catalyzed trimerization of aldehydes[1].

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Acetone

-

Deionized Water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 g, 2.97 mmol).

-

Solvent Addition: Add a 3:1 mixture of acetone and water (40 mL).

-

Catalyst Addition: To this suspension, add p-toluenesulfonic acid monohydrate (0.1 g, 0.53 mmol)[2].

-

Reaction: Stir the mixture at room temperature. The depolymerization of the solid trioxane is expected to occur, leading to a clear solution as the cyclohexanecarbaldehyde is formed[2]. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete (indicated by the disappearance of the starting material), quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclohexanecarbaldehyde.

-

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure cyclohexanecarbaldehyde.

Mandatory Visualization

References

Application Notes and Protocols: Wittig Reaction with 2,4,6-Tricyclohexyl-1,3,5-trioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3][4][5] This reaction offers a high degree of control over the position of the newly formed double bond.[3][6] This document provides detailed application notes and protocols for conducting a Wittig reaction using 2,4,6-tricyclohexyl-1,3,5-trioxane as a precursor to cyclohexanecarboxaldehyde.

This compound is a stable, solid trimer of cyclohexanecarboxaldehyde.[7] Aldehydes, particularly those with alpha-hydrogens, can be prone to self-condensation or oxidation. The use of a stable precursor like the trioxane allows for the in situ generation of the aldehyde, minimizing degradation and improving handling. This approach is particularly advantageous in complex syntheses where the aldehyde's stability is a concern. The trioxane can be depolymerized back to the monomeric aldehyde under acidic conditions, which can then react with a phosphorus ylide in a subsequent Wittig reaction.

Reaction Principle

The overall process involves two key stages:

-

Depolymerization: Acid-catalyzed decomposition of this compound to three equivalents of cyclohexanecarboxaldehyde.

-

Wittig Olefination: The in situ generated cyclohexanecarboxaldehyde reacts with a phosphorus ylide (Wittig reagent) to form the desired alkene and triphenylphosphine oxide as a byproduct.[2][4][8]

Experimental Protocols

This section details the necessary protocols for the synthesis of an alkene via the Wittig reaction, utilizing this compound as the aldehyde source. The following is a representative protocol for the reaction with methylenetriphenylphosphorane to yield methylenecyclohexane.

Materials and Methods

Reagents:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene-p-sulfonic acid (PTSA) or other suitable acid catalyst

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Detailed Experimental Procedure

Part 1: Preparation of the Wittig Reagent (Ylide Formation)

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a strong base such as sodium hydride (1.1 equivalents) or n-butyllithium (1.05 equivalents) to the suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

Part 2: In Situ Generation of Cyclohexanecarboxaldehyde and Wittig Reaction

-

In a separate dry round-bottom flask, dissolve this compound (1.0 equivalent, which will generate 3.0 equivalents of the aldehyde) in anhydrous THF.

-

Add a catalytic amount of toluene-p-sulfonic acid (e.g., 0.05 equivalents relative to the trioxane) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the depolymerization to cyclohexanecarboxaldehyde.

-

Cool the freshly prepared ylide solution from Part 1 to 0 °C.

-

Slowly add the solution of cyclohexanecarboxaldehyde to the ylide solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the consumption of the aldehyde.

Part 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.

Quantitative Data Summary

The following table presents hypothetical data for a representative Wittig reaction as described above.

| Parameter | Value |

| Reactants | |

| This compound | 3.37 g (10 mmol) |

| Methyltriphenylphosphonium bromide | 11.22 g (31.5 mmol) |

| Sodium Hydride (60% dispersion in oil) | 1.26 g (31.5 mmol) |

| Anhydrous THF | 150 mL |

| Toluene-p-sulfonic acid | 95 mg (0.5 mmol) |

| Reaction Conditions | |

| Ylide Formation Temperature | 0 °C to Room Temperature |

| Ylide Formation Time | 2 hours |

| Wittig Reaction Temperature | 0 °C to Room Temperature |

| Wittig Reaction Time | 8 hours |

| Product | |

| Product Name | Methylenecyclohexane |

| Theoretical Yield | 2.88 g (30 mmol) |

| Actual Yield | 2.30 g |

| Percent Yield | 80% |

| Purity (by GC-MS) | >98% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Wittig reaction using this compound.

Reaction Mechanism

Caption: Overall reaction mechanism showing depolymerization followed by the Wittig reaction.

References

- 1. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. people.chem.umass.edu [people.chem.umass.edu]

Application Notes and Protocols: Aldol Condensation Utilizing 2,4,6-Tricyclohexyl-1,3,5-trioxane as a Cyclohexanecarboxaldehyde Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing 2,4,6-tricyclohexyl-1,3,5-trioxane as a stable, solid source of cyclohexanecarboxaldehyde for aldol condensation reactions. This approach offers a convenient alternative to handling cyclohexanecarboxaldehyde directly, which can be prone to oxidation and polymerization. The protocol describes a tandem, one-pot reaction system where the trioxane is first depolymerized in situ to release cyclohexanecarboxaldehyde, which then participates in an organocatalyzed aldol condensation with a ketone. This method is particularly amenable to asymmetric synthesis, affording chiral β-hydroxy ketones, valuable intermediates in pharmaceutical development.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding β-hydroxy carbonyl compounds that are versatile precursors for a wide array of more complex molecules. Cyclohexanecarboxaldehyde is a commonly employed electrophile in these reactions. However, its liquid nature and susceptibility to degradation can present handling and storage challenges. This compound, the stable, crystalline trimer of cyclohexanecarboxaldehyde, offers a practical solution to these issues. It can be readily synthesized and stored, and under appropriate conditions, it can be efficiently converted back to the monomeric aldehyde.

This application note details a hypothetical, yet scientifically grounded, protocol for a tandem reaction sequence. The sequence begins with the acid-catalyzed depolymerization of this compound, followed by an L-proline-catalyzed asymmetric aldol condensation with a ketone. Organocatalysis is highlighted due to its mild reaction conditions and its capacity to induce high levels of stereoselectivity.

Reaction Scheme